3-Bromo-6-methyl-9H-carbazole
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Overview
Description
3-Bromo-6-methyl-9H-carbazole is a chemical compound with the molecular formula C13H10BrN. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-methyl-9H-carbazole can be synthesized through the bromination of 6-methyl-9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-methyl-9H-carbazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted carbazole derivatives.
Oxidation: Oxidized carbazole compounds.
Reduction: 6-methyl-9H-carbazole.
Scientific Research Applications
3-Bromo-6-methyl-9H-carbazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with optoelectronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an aryl hydrocarbon receptor agonist, influencing various cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-carbazole: An isomer with the bromine atom at the 3-position.
6-Methyl-9H-carbazole: A derivative with a methyl group at the 6-position.
3,6-Dibromo-9H-carbazole: A compound with two bromine atoms at the 3 and 6 positions.
Uniqueness
3-Bromo-6-methyl-9H-carbazole is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C13H10BrN |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
3-bromo-6-methyl-9H-carbazole |
InChI |
InChI=1S/C13H10BrN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2-7,15H,1H3 |
InChI Key |
ILXXEUBYYTUTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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